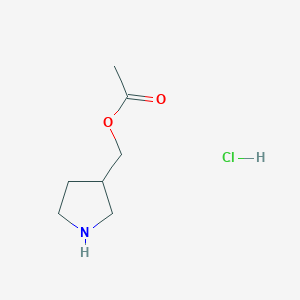

3-Pyrrolidinylmethyl acetate hydrochloride

Description

Properties

IUPAC Name |

pyrrolidin-3-ylmethyl acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.ClH/c1-6(9)10-5-7-2-3-8-4-7;/h7-8H,2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKVGCJRDFUZEDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1CCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyrrolidinylmethyl acetate hydrochloride typically involves the reaction of pyrrolidine with acetic anhydride in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity. The general reaction scheme can be represented as follows:

[ \text{Pyrrolidine} + \text{Acetic Anhydride} \rightarrow \text{3-Pyrrolidinylmethyl Acetate} ]

The resulting 3-Pyrrolidinylmethyl acetate is then treated with hydrochloric acid to form the hydrochloride salt:

[ \text{3-Pyrrolidinylmethyl Acetate} + \text{HCl} \rightarrow \text{this compound} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-Pyrrolidinylmethyl acetate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the acetate group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

3-Pyrrolidinylmethyl acetate hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Pyrrolidinylmethyl acetate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues with Pyrrolidine/Piperidine Cores

The following table compares key structural and physicochemical properties of 3-pyrrolidinylmethyl acetate hydrochloride with analogous compounds:

Key Observations :

- Ester Group Variations: Propanoate and ethyl acetate substituents increase molecular weight and may influence metabolic stability. For instance, ethyl esters generally exhibit slower hydrolysis rates than methyl esters, affecting bioavailability .

Functional Group Variations: Acetate vs. Aromatic Esters

Compounds with aromatic ester groups, such as isonicotinate or nicotinate, demonstrate distinct pharmacological profiles:

Key Observations :

- Aromatic vs. Aliphatic Esters : The substitution of acetate with isonicotinate or nicotinate introduces aromaticity, enhancing π-π stacking interactions with biological targets. This modification is critical in designing CNS-active or antimicrobial agents .

- Solubility : Acetate derivatives generally exhibit higher aqueous solubility compared to aromatic esters, which may favor formulations in parenteral drugs .

Biological Activity

3-Pyrrolidinylmethyl acetate hydrochloride (CAS Number: 1219979-11-9) is a chemical compound derived from pyrrolidine, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

- Molecular Formula: C₇H₁₄ClNO₂

- Molecular Weight: 177.65 g/mol

- Structural Features: The compound consists of a pyrrolidine ring substituted with an acetate group and a hydrochloride moiety, which may influence its biological interactions.

The mechanism of action for this compound involves its interaction with specific molecular targets, primarily enzymes and receptors. It is hypothesized that the compound can modulate the activity of various biomolecules, which contributes to its biological effects. The exact pathways may vary depending on the specific context of use, including antimicrobial and anticancer activities.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, as well as certain fungi. The compound's mechanism may involve disrupting microbial cell membranes or inhibiting essential enzymatic processes.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, it has been shown to inhibit cell proliferation in certain cancer cell lines, including breast and colon cancer cells. The exact molecular targets involved in these processes are still under investigation.

Case Studies

-

Study on Antimicrobial Efficacy:

- Objective: To evaluate the antimicrobial activity against Staphylococcus aureus and Escherichia coli.

- Methodology: Disk diffusion method was employed to assess the inhibition zones.

- Results: The compound showed significant inhibition against both bacterial strains, with a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli.

-

Anticancer Activity Assessment:

- Objective: To determine the effects on human breast cancer cell lines (MCF-7).

- Methodology: MTT assay was used to evaluate cell viability post-treatment.

- Results: Treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 25 µM after 48 hours.

Comparative Analysis of Biological Activities

| Activity Type | Target Organisms/Cells | Observed Effects | Reference |

|---|---|---|---|

| Antimicrobial | S. aureus, E. coli | Inhibition zones; MIC = 32 µg/mL | |

| Various fungi | Significant antifungal activity | ||

| Anticancer | MCF-7 (breast cancer cells) | Dose-dependent viability decrease | |

| HT-29 (colon cancer cells) | Induction of apoptosis |

Q & A

Basic Research Questions

Q. What are the optimal synthetic protocols for 3-pyrrolidinylmethyl acetate hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or esterification under controlled temperatures (e.g., 40–80°C) and inert atmospheres (e.g., nitrogen) to prevent side reactions. Polar solvents like dichloromethane or ethanol are preferred for solubility . Key steps include monitoring pH (6–8) to stabilize intermediates and using catalysts like triethylamine for acetylation. Yield optimization requires iterative adjustments of stoichiometry and reaction time, validated via TLC or HPLC .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR confirm the pyrrolidine ring structure (δ 2.5–3.5 ppm for methylene protons) and acetate moiety (δ 1.9–2.1 ppm for methyl groups) .

- Mass Spectrometry : ESI-MS identifies the molecular ion peak at m/z 190.6 (free base) and 227.0 (hydrochloride salt) .

- FT-IR : Peaks at 1740 cm (C=O stretch) and 2500–3000 cm (N-H stretch) confirm functional groups .

Q. How should researchers address solubility challenges during in vitro assays?

- Methodological Answer : The hydrochloride salt enhances aqueous solubility. For hydrophobic environments, use co-solvents like DMSO (≤1% v/v) or surfactants (e.g., Tween-80). Pre-formulation studies with dynamic light scattering (DLS) can assess aggregation .

Advanced Research Questions

Q. How can computational chemistry improve reaction design for derivatives of this compound?

- Methodological Answer : Density functional theory (DFT) calculations predict transition states and regioselectivity in substitution reactions. Tools like Gaussian or ORCA model steric/electronic effects of substituents on the pyrrolidine ring. Pairing computational predictions with high-throughput screening (HTS) validates reaction pathways, reducing trial-and-error experimentation .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, cell lines). Systematic meta-analysis of published data, coupled with standardized protocols (e.g., fixed incubation times, controlled ATP levels in kinase assays), ensures reproducibility. Cross-validation using orthogonal assays (e.g., SPR vs. fluorescence polarization) is critical .

Q. How do reaction solvent polarity and temperature influence the compound’s stability during storage?

- Methodological Answer : Stability studies under accelerated conditions (40°C/75% RH) show degradation via hydrolysis in polar solvents. Non-polar solvents (e.g., hexane) and lyophilization extend shelf life. Kinetic modeling (Arrhenius plots) predicts degradation rates, guiding storage recommendations .

Methodological Notes

- Contradiction Management : Cross-reference PubChem, CAS, and ECHA entries (e.g., CAS 1187927-23-6) to verify structural data .

- Safety Protocols : Adhere to OSHA guidelines for hydrochloride handling (PPE, fume hoods) and document LD values from acute toxicity studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.